molecular formula C8H20ClNS B1587176 2-(Diisopropylamino)ethanethiol hydrochloride CAS No. 41480-75-5

2-(Diisopropylamino)ethanethiol hydrochloride

Cat. No.: B1587176
CAS No.: 41480-75-5
M. Wt: 197.77 g/mol
InChI Key: UTPHRZRWMXLNIK-UHFFFAOYSA-N
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Description

2-(Diisopropylamino)ethanethiol hydrochloride is a chemical compound with the molecular formula C₈H₂₀ClNS. It is a derivative of ethanethiol, where the hydrogen atom is replaced by a diisopropylamino group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diisopropylamino)ethanethiol hydrochloride typically involves the reaction of 2-chloroethanethiol with diisopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diisopropylamino)ethanethiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Substitution: Various substituted derivatives depending on the reagents used.

    Reduction: Corresponding amines.

Scientific Research Applications

2-(Diisopropylamino)ethanethiol hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the modification of biomolecules and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(Diisopropylamino)ethanethiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers, while the amino group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects

Properties

IUPAC Name

2-[di(propan-2-yl)amino]ethanethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NS.ClH/c1-7(2)9(5-6-10)8(3)4;/h7-8,10H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPHRZRWMXLNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCS)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5842-07-9 (Parent)
Record name 2-(Diisopropylamino)ethanethiol hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID80194375
Record name 2-(Diisopropylamino)ethanethiol hydrochloride
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Molecular Weight

197.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41480-75-5
Record name 2-(Diisopropylamino)ethanethiol hydrochloride
Source CAS Common Chemistry
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Record name 2-(Diisopropylamino)ethanethiol hydrochloride
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Record name 41480-75-5
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Record name 2-(Diisopropylamino)ethanethiol hydrochloride
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Record name 2-(diisopropylamino)ethanethiol hydrochloride
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Record name 2-(DIISOPROPYLAMINO)ETHANETHIOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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